molecular formula C15H21N3O3 B14776386 (R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate

Cat. No.: B14776386
M. Wt: 291.35 g/mol
InChI Key: DYHVARFICBOIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate is a high-purity chiral compound designed for pharmaceutical research and development. This chemical features a stereospecific pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, making it a versatile chiral building block and molecular scaffold for constructing biologically active molecules . The incorporation of the nicotinoyl moiety is of particular interest in medicinal chemistry for creating potential kinase inhibitors and other targeted therapies, as nicotinic acid derivatives are frequently employed in drug discovery . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers utilize this compound and related tert-butyl-protected intermediates as key synthetic precursors in the development of active pharmaceutical ingredients (APIs), similar to its application in the synthesis of Lacosamide intermediates . The compound should be stored in a cool, dry place, and proper laboratory safety protocols must be followed, including the use of personal protective equipment.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20)

InChI Key

DYHVARFICBOIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced through a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with the pyrrolidine ring.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired carbamate.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related carbamates:

(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate ()

tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate ()

Parameter Target Compound Compound from Compound from
Substituent on Pyrrolidine Nicotinoyl (C₆H₄NO) 6-(Trifluoromethyl)pyrimidin-4-yl (C₅H₂F₃N₂) Pyrimidin-2-yl (C₄H₃N₂)
Molecular Formula C₁₅H₂₁N₃O₃* C₁₄H₁₉F₃N₄O₂ C₁₃H₂₁N₃O₂
Molecular Weight (g/mol) ~291.35* 332.32 264.32
Key Features - Boc protection for stability
- Nicotinoyl group for potential bioactivity
- Trifluoromethyl enhances lipophilicity
- Pyrimidine for π-stacking
- Pyrimidine as a versatile heterocycle
- S-configuration at C3
Synthetic Yield Not explicitly reported; analogous acylation steps yield ~84–92% () Custom synthesis by Hairui Chem (no yield provided) No yield data; marketed as high-purity building block
Applications Potential CNS drug intermediate (nicotinoyl linkage) Pharmaceutical intermediate (e.g., kinase inhibitors) Agrochemical and pharmaceutical research (heterocyclic scaffold)

*Estimated based on structural analogy to and .

Key Comparative Insights

  • Substituent Effects: The nicotinoyl group in the target compound may enhance solubility in polar solvents compared to the trifluoromethylpyrimidine (), which increases lipophilicity and metabolic stability. The pyrimidin-2-yl group () offers a planar heterocycle for hydrogen bonding or π-π interactions . The trifluoromethyl group () introduces steric and electronic effects that could modulate binding to hydrophobic enzyme pockets, whereas the nicotinoyl group might engage in polar interactions (e.g., with nicotinic acetylcholine receptors) .
  • Stereochemical Considerations :

    • The R-configuration in the target compound contrasts with the S-configuration in , which could lead to divergent biological activities (e.g., enantioselective enzyme inhibition) .
  • Synthetic Accessibility: The Boc-protection and acylation steps (similar to ) are likely efficient (~84–92% yield for analogous reactions), but the nicotinoylation may require optimized conditions to avoid racemization .

Biological Activity

(R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate, also known as KS-5808, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring, a nicotinoyl group, and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications.

  • Molecular Formula : C₁₅H₂₁N₃O₃
  • CAS Number : 1353984-07-2
  • Synonyms : (R)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate, 1286208-26-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The nicotinoyl group is believed to facilitate binding to specific receptors or enzymes, potentially modulating their activity. The stability provided by the pyrrolidine ring and the carbamate moiety enhances its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating a possible mechanism involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, likely due to its interaction with nicotinic acetylcholine receptors. This interaction could provide therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell proliferation
NeuroprotectionInteraction with nicotinic receptors
Anti-inflammatoryModulation of cytokine production

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was further explored through flow cytometry, which indicated an increase in apoptotic cells following treatment with the compound.

Case Study: Neuroprotective Potential

In a model of neurodegeneration, administration of this compound resulted in decreased neuronal death and improved behavioral outcomes in treated animals compared to controls. This suggests that the compound may exert protective effects against neurotoxic insults.

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